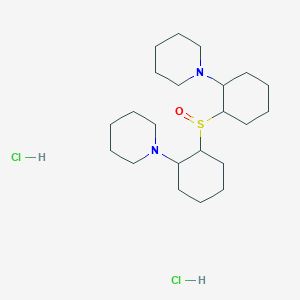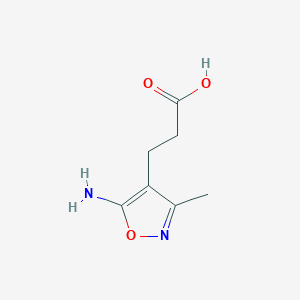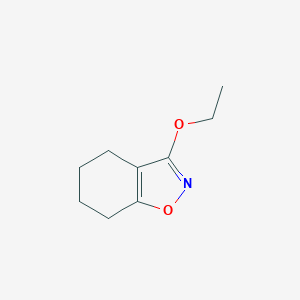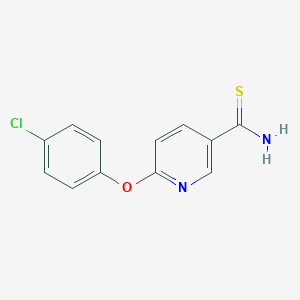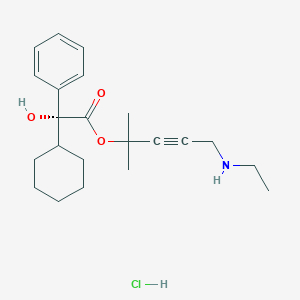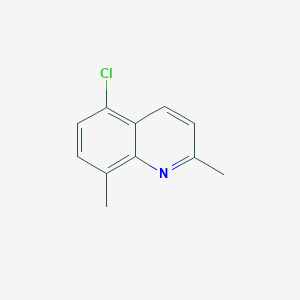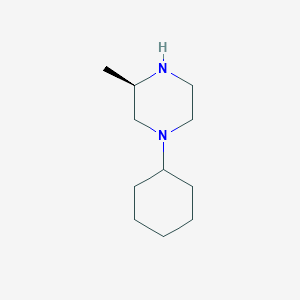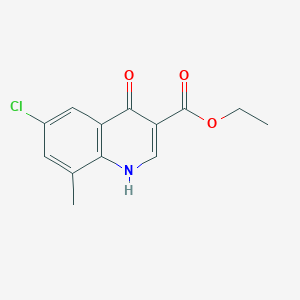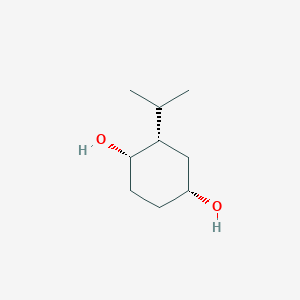
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol, also known as D-threo-1,4-Dimercapto-2,3-butanediol or DMSA, is a chelating agent used to treat heavy metal poisoning. This compound is a derivative of dimercaprol, a drug used to treat arsenic, gold, and mercury poisoning. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
Mecanismo De Acción
DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine. This process is known as chelation. DMSA has a high affinity for heavy metals, which allows it to remove them from the body.
Efectos Bioquímicos Y Fisiológicos
DMSA has been shown to have low toxicity and is well-tolerated by the body. It has been shown to be effective in reducing the levels of heavy metals in the body. DMSA has also been shown to have antioxidant properties, which may help protect the body from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMSA is a commonly used chelating agent in laboratory experiments. It has a high affinity for heavy metals, which makes it an effective tool for studying heavy metal toxicity. However, DMSA can also chelate essential metals, such as zinc and copper, which may affect the results of experiments.
Direcciones Futuras
1. Development of new chelating agents with higher affinity for heavy metals and lower affinity for essential metals.
2. Investigation of the potential use of DMSA in the treatment of other conditions, such as Alzheimer's disease and Parkinson's disease.
3. Study of the long-term effects of DMSA treatment on the body.
4. Development of new methods for detecting heavy metal toxicity in the body.
Métodos De Síntesis
DMSA is synthesized from thiomalic acid, which is produced by the reaction of malic acid with hydrogen sulfide. Thiomalic acid is then esterified with isopropyl alcohol to produce DMSA.
Aplicaciones Científicas De Investigación
DMSA has been extensively studied for its ability to treat heavy metal poisoning. It has been shown to be effective in treating lead, mercury, and arsenic poisoning. DMSA works by binding to the heavy metal ions in the body and forming a stable complex that can be excreted in the urine.
Propiedades
Número CAS |
179249-41-3 |
|---|---|
Nombre del producto |
(1S,2S,4R)-2-Propan-2-ylcyclohexane-1,4-diol |
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
(1S,2S,4R)-2-propan-2-ylcyclohexane-1,4-diol |
InChI |
InChI=1S/C9H18O2/c1-6(2)8-5-7(10)3-4-9(8)11/h6-11H,3-5H2,1-2H3/t7-,8+,9+/m1/s1 |
Clave InChI |
XSEWIIKMVMWAKL-VGMNWLOBSA-N |
SMILES isomérico |
CC(C)[C@@H]1C[C@@H](CC[C@@H]1O)O |
SMILES |
CC(C)C1CC(CCC1O)O |
SMILES canónico |
CC(C)C1CC(CCC1O)O |
Sinónimos |
1,4-Cyclohexanediol,2-(1-methylethyl)-,(1alpha,2alpha,4alpha)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



